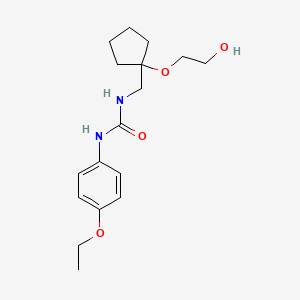

Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Organic Synthesis Intermediate

“Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . This makes it a valuable component in the synthesis of complex organic molecules.

Borylation Reagent

This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes . This is done in the presence of a palladium catalyst to form pinacol benzyl boronate . Borylation is a key step in many organic synthesis processes, particularly in the creation of boronic acids and esters.

Hydroboration Reagent

“Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” can also be used for the hydroboration of alkyl or aryl alkynes and alkenes . This is done in the presence of transition metal catalysts . Hydroboration is a key step in the synthesis of alcohols from alkenes.

Cross-Coupling Reactions

This compound is suitable for various types of cross-coupling reactions, such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling . These reactions are fundamental in the field of organic synthesis, allowing for the formation of carbon-carbon bonds.

Drug Synthesis

In the drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This has significant applications in biological and chemical sensing.

Drug Delivery Systems

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . These carriers can not only load anti-cancer drugs, but also deliver insulin and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .

Phosphitylation Reagent

“Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” can be used as a phosphitylation reagent to derivatize lignin samples for 31 P NMR analysis . This allows for the detailed study of the structure and composition of lignin, a complex organic polymer that is a major component of many plants.

Safety and Hazards

作用機序

Target of Action

Compounds with similar structures are often used in the formation of useful glycosyl donors and ligands .

Mode of Action

It is known that similar compounds are used for the phosphitylation of alcohols and heteroatomic nucleophiles . This suggests that Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate might interact with its targets by donating a boron atom, leading to changes in the chemical structure of the target molecules.

Biochemical Pathways

Given its potential role in phosphitylation, it may be involved in various biochemical reactions where phosphitylation is a key step .

Pharmacokinetics

Its physical and chemical properties such as density (1149 g/mL at 25ºC), boiling point (815-82ºC at 13 mm Hg), and vapor pressure (257mmHg at 25°C) suggest that it might have good bioavailability .

Result of Action

Given its potential role in phosphitylation, it may lead to the formation of new compounds through the addition of a phosphite group .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate. For instance, its reactivity with water could potentially affect its stability and efficacy . Therefore, it is crucial to store this compound in a cool, dry place, away from water .

特性

IUPAC Name |

methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)11-8-9(16)6-7-10(11)12(17)18-5/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZQWQWFBRYPLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2366871.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2366874.png)

![3-(Benzo[b]thiophen-3-yl)morpholine](/img/structure/B2366877.png)

![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B2366878.png)